(R)-4-Amino-5-methyl-hexanoic acid ethyl ester hydrochloride
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Overview
Description
®-4-Amino-5-methyl-hexanoic acid ethyl ester hydrochloride is a chemical compound that belongs to the class of amino acid esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Amino-5-methyl-hexanoic acid ethyl ester hydrochloride typically involves the esterification of the corresponding amino acid. One common method is the reaction of the amino acid with an alcohol (such as ethanol) in the presence of an acid catalyst like hydrochloric acid. This reaction can be carried out at room temperature or under reflux conditions to achieve higher yields .
Industrial Production Methods
In industrial settings, the production of amino acid esters often involves the use of trimethylchlorosilane (TMSCl) and methanol. This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields . The process involves the reaction of the amino acid with methanol in the presence of TMSCl, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
®-4-Amino-5-methyl-hexanoic acid ethyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Acidic Hydrolysis: Typically involves heating the ester with a dilute acid such as hydrochloric acid or sulfuric acid.
Basic Hydrolysis (Saponification): Involves the use of a strong base like sodium hydroxide or potassium hydroxide.
Major Products Formed
Scientific Research Applications
®-4-Amino-5-methyl-hexanoic acid ethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in biochemical pathways and as a building block for peptides.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of ®-4-Amino-5-methyl-hexanoic acid ethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed to release the active amino acid, which can then participate in various biochemical reactions. The amino group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Methyl esters of amino acids: Such as methyl alaninate and methyl valinate.
Ethyl esters of other amino acids: Such as ethyl glycine ester and ethyl leucine ester.
Uniqueness
®-4-Amino-5-methyl-hexanoic acid ethyl ester hydrochloride is unique due to its specific structure, which combines an amino group, a methyl group, and an ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
ethyl (4R)-4-amino-5-methylhexanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-4-12-9(11)6-5-8(10)7(2)3;/h7-8H,4-6,10H2,1-3H3;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLXKFFZUUFNRL-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@H](C(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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